N-(4-fluorobenzyl)-2-(4-methylphenoxy)-N-(pyridin-2-yl)acetamide
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Overview
Description
N-[(4-FLUOROPHENYL)METHYL]-2-(4-METHYLPHENOXY)-N-(PYRIDIN-2-YL)ACETAMIDE is a synthetic organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by the presence of a fluorophenyl group, a methoxyphenyl group, and a pyridinyl group, which contribute to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-FLUOROPHENYL)METHYL]-2-(4-METHYLPHENOXY)-N-(PYRIDIN-2-YL)ACETAMIDE typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 4-fluorobenzylamine with 2-(4-methylphenoxy)acetic acid in the presence of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole). The reaction is carried out under anhydrous conditions and at controlled temperatures to ensure high yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and minimize production costs. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
N-[(4-FLUOROPHENYL)METHYL]-2-(4-METHYLPHENOXY)-N-(PYRIDIN-2-YL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer and bacterial infections.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(4-FLUOROPHENYL)METHYL]-2-(4-METHYLPHENOXY)-N-(PYRIDIN-2-YL)ACETAMIDE involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or receptors, leading to the disruption of cellular processes in bacteria or cancer cells. Molecular docking studies have shown that the compound can bind to the active sites of target proteins, thereby exerting its biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-(4-(4-BROMOPHENYL)THIAZOL-2-YL)-2-CHLOROACETAMIDE
- N-(4-METHOXY-PHENYL)-2-(4-PYRROLIDIN-1-YLQUINAZOLINE-2-SULFONYL)-ACETAMIDE
- N-(2-METHOXY-PHENYL)-2-(4-PIPERIDIN-1-YL QUINAZOLINE-2-SULFONYL)-ACETAMIDE
Uniqueness
N-[(4-FLUOROPHENYL)METHYL]-2-(4-METHYLPHENOXY)-N-(PYRIDIN-2-YL)ACETAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its fluorophenyl group enhances its lipophilicity and potential for membrane permeability, while the methoxyphenyl and pyridinyl groups contribute to its binding affinity and specificity for target proteins.
Properties
Molecular Formula |
C21H19FN2O2 |
---|---|
Molecular Weight |
350.4 g/mol |
IUPAC Name |
N-[(4-fluorophenyl)methyl]-2-(4-methylphenoxy)-N-pyridin-2-ylacetamide |
InChI |
InChI=1S/C21H19FN2O2/c1-16-5-11-19(12-6-16)26-15-21(25)24(20-4-2-3-13-23-20)14-17-7-9-18(22)10-8-17/h2-13H,14-15H2,1H3 |
InChI Key |
NWOHZOIXGFFSCJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)N(CC2=CC=C(C=C2)F)C3=CC=CC=N3 |
Origin of Product |
United States |
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